molecular formula C19H14N2O5 B1362392 2-{[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}benzoic acid

2-{[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}benzoic acid

Cat. No.: B1362392
M. Wt: 350.3 g/mol
InChI Key: BKKNRNLYIGKPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthalene ring and a benzoic acid moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}benzoic acid typically involves multiple steps One common method includes the reaction of 3-hydroxynaphthalene-2-carboxylic acid with an appropriate amine to form an amide bondThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2-{[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-hydroxynaphthalene-2-carboxylic acid
  • Benzoic acid derivatives
  • Naphthalene-based amides

Uniqueness

2-{[2-(3-hydroxy-2-naphthoyl)hydrazino]carbonyl}benzoic acid is unique due to its combined structural features of naphthalene and benzoic acid, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H14N2O5

Molecular Weight

350.3 g/mol

IUPAC Name

2-[[(3-hydroxynaphthalene-2-carbonyl)amino]carbamoyl]benzoic acid

InChI

InChI=1S/C19H14N2O5/c22-16-10-12-6-2-1-5-11(12)9-15(16)18(24)21-20-17(23)13-7-3-4-8-14(13)19(25)26/h1-10,22H,(H,20,23)(H,21,24)(H,25,26)

InChI Key

BKKNRNLYIGKPAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NNC(=O)C3=CC=CC=C3C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.